2,4-Dichloro-6-nitrophenol
Overview
Description
2,4-Dichloro-6-nitrophenol is an organic compound with the molecular formula C6H3Cl2NO3. It is a yellow to orange powder that is slightly soluble in chloroform and methanol . This compound is known for its use as an intermediate in the synthesis of various chemicals and pharmaceuticals .
Mechanism of Action
Target of Action
The primary target of 2,4-Dichloro-6-nitrophenol (2,4-DCNP) is the mitochondrial phosphorylation process in organisms . It also acts as a specific inhibitor of sulfotransferases .
Mode of Action
2,4-DCNP inhibits the phosphorylation process of mitochondria, preventing the production of adenosine triphosphate (ATP) . This inhibition disrupts energy metabolism within the organism, leading to its death . As a sulfotransferase inhibitor, it can reduce the neosynthesis of certain compounds .
Biochemical Pathways
The degradation of 2,4-DCNP involves various biochemical pathways. The compound undergoes processes such as photoreduction, photonucleophilic substitution, photoionization, and dimerization . The primary photochemical mechanisms include photoionization from the singlet state and heterolytic C–Cl bond splitting in the triplet state .
Pharmacokinetics
It’s known that the compound shows a rapid distribution phase upon intravenous injection .
Result of Action
The action of 2,4-DCNP results in energy metabolism disorders in the target organism, leading to its death . The inhibition of sulfotransferases can also impact the synthesis of certain compounds .
Action Environment
Environmental factors significantly influence the action of 2,4-DCNP. For instance, the presence of natural organic matter can inhibit the direct photolysis of the compound . Additionally, the compound is commonly found in agriculturally impacted waters, indicating that its distribution and effects may be influenced by agricultural practices .
Biochemical Analysis
Biochemical Properties
2,4-Dichloro-6-nitrophenol plays a significant role in biochemical reactions, particularly as an inhibitor of sulfotransferases. Sulfotransferases are enzymes that catalyze the transfer of sulfate groups to various substrates, including hormones, neurotransmitters, and drugs. By inhibiting these enzymes, this compound can reduce the synthesis of sulfated compounds such as pregnenolone sulfate and dehydroepiandrosterone sulfate . This inhibition can affect various biochemical pathways and processes within the cell.
Cellular Effects
The effects of this compound on cells are diverse and significant. Studies have shown that this compound can disrupt thyroid hormone synthesis and transport pathways in fish, leading to altered levels of thyroid hormones such as triiodothyronine (T3) and thyroxine (T4) . Additionally, this compound has been observed to cause developmental toxicity in embryos, leading to increased mortality, malformations, and decreased hatching rates . These cellular effects highlight the compound’s potential impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of sulfotransferases, which reduces the synthesis of sulfated compounds . This inhibition can lead to changes in the levels of hormones and other biomolecules that rely on sulfation for their activity. Additionally, this compound can interact with other biomolecules, potentially affecting their function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can degrade over time, leading to changes in its activity and effects on cellular function . Long-term exposure to this compound can result in persistent alterations in cellular processes, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant toxicity and adverse effects . For example, in fish, exposure to higher concentrations of this compound has been shown to disrupt thyroid hormone levels and cause developmental toxicity . Understanding the dosage effects is crucial for assessing the compound’s safety and potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to sulfation. The compound interacts with sulfotransferases, affecting the synthesis of sulfated compounds . Additionally, it may undergo metabolic transformations, leading to the formation of other metabolites . These interactions and transformations can influence metabolic flux and the levels of various metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that determine its activity and effects. The compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation . Understanding these transport mechanisms is crucial for predicting the compound’s distribution and potential effects within the body.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell, where it can interact with target biomolecules . Post-translational modifications and targeting signals can play a role in determining the compound’s localization and its subsequent effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dichloro-6-nitrophenol can be synthesized by the nitration of 2,4-dichlorophenol. The process involves dissolving 2,4-dichlorophenol in concentrated nitric acid, followed by cooling and crystallization to obtain the desired product .
Industrial Production Methods: In industrial settings, the preparation of this compound typically involves the chlorination of 4-chloro-2-nitrophenol-6-sulfonic acid . This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6-nitrophenol undergoes various chemical reactions, including:
Nitration: Introduction of a nitro group.
Reduction: Conversion of the nitro group to an amine.
Substitution: Replacement of chlorine atoms with other substituents.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like hydroxide ions under basic conditions.
Major Products:
Nitration: this compound.
Reduction: 2,4-Dichloro-6-aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-6-nitrophenol is used in several scientific research applications:
Comparison with Similar Compounds
2,4-Dichlorophenol: A precursor in the synthesis of 2,4-Dichloro-6-nitrophenol.
2,6-Dichlorophenol: Used in the synthesis of other chlorinated phenols.
4-Chloro-2-nitrophenol: Another chlorinated nitrophenol with similar properties.
Uniqueness: this compound is unique due to its specific inhibition of sulfotransferases, which makes it valuable in biochemical research . Its dual chlorination and nitration also provide distinct reactivity patterns compared to other chlorinated phenols .
Properties
IUPAC Name |
2,4-dichloro-6-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPMXMBQPXPNIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00209738 | |
Record name | Phenol, 2,4-dichloro-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00209738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 2,4-Dichloro-6-nitrophenol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19464 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.000057 [mmHg] | |
Record name | 2,4-Dichloro-6-nitrophenol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19464 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
609-89-2 | |
Record name | 2,4-Dichloro-6-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=609-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 2,4-dichloro-6-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-DICHLORO-6-NITROPHENOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38660 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 2,4-dichloro-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00209738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloro-6-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.276 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
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